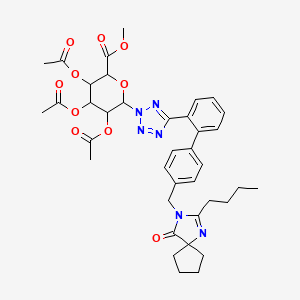

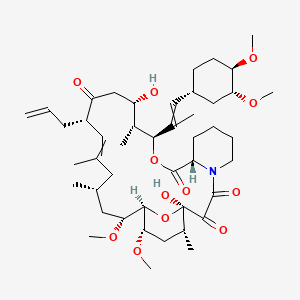

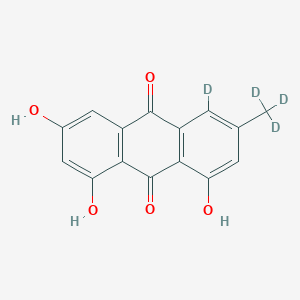

![molecular formula C₂₀H₃₅B B1141341 Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 21947-87-5](/img/structure/B1141341.png)

Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane involves complex chemical reactions that yield its unique structure. The process may involve steps like hydroboration, which is a key reaction in synthesizing boron-containing compounds. For instance, the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane has been explored as a new route to generate related borane compounds with significant structural similarities (Wrackmeyer et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic system and the borane moiety. Detailed structural analysis can be performed using techniques such as X-ray diffraction, which has been utilized to study the structure of related borane compounds, revealing unique geometric conformations and stability dependent on substituents on the boron atoms (Lovstedt et al., 2023).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Catalytic non-enzymatic kinetic resolution (KR) of racemates has emerged as a pivotal strategy in asymmetric synthesis, leveraging chiral catalysts to achieve high enantioselectivity and yield. Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane plays a critical role in this context, offering a versatile approach to synthesize chiral compounds, which are fundamental in the development of pharmaceuticals and agrochemicals. The advancements in catalytic non-enzymatic KR highlight the importance of developing new chiral catalysts, where such borane derivatives can provide innovative solutions (H. Pellissier, 2011).

Material Science and Photocatalysis

In material science, particularly in the development of organic light-emitting diodes (OLEDs) and photocatalysts, bis(bibenzyls) derivatives offer promising properties. BODIPY-based materials, closely related in structural sophistication to bis(bibenzyls), have been recognized for their potential in OLEDs, serving as metal-free infrared emitters and offering a green alternative to conventional materials. The exploration of BODIPY-based semiconductors underscores the potential of similarly structured compounds like this compound in enhancing the performance and environmental compatibility of organic electronics (B. Squeo & M. Pasini, 2020).

Hydrogen Storage and Generation

The quest for efficient hydrogen storage and generation methods has led to the investigation of ammonia borane and related boron compounds. These studies underscore the critical role of borane derivatives in catalyzing hydrogen production, offering a safer and more efficient pathway for hydrogen storage and release. This research not only contributes to the sustainable production of hydrogen but also highlights the versatile applications of borane compounds in energy conversion and storage technologies (Ceren Yuksel Alpaydin, Senem Karahan Gülbay, & C. Colpan, 2020).

Environmental and Health Impacts

While the focus remains on the positive scientific applications of this compound, it's imperative to also consider the environmental and health impacts of related compounds, such as bisphenol A (BPA). Research on BPA, for instance, has raised concerns about its potential endocrine-disrupting effects and association with various health issues. This emphasizes the need for careful assessment and management of chemical compounds in scientific research and their broader implications on health and the environment (Y. Huang et al., 2012).

Wirkmechanismus

Target of Action

Diisopinocampheylborane, also known as (+)-ipc2bh or Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane, is an organoborane compound that is primarily used for asymmetric synthesis . The primary targets of this compound are unhindered alkenes .

Mode of Action

Diisopinocampheylborane interacts with its targets through a process known as hydroboration . This process involves the addition of boron to the carbon-carbon double bond of alkenes . The compound is particularly effective in the synthesis of chiral secondary alcohols . It can also react with methanol to give diisopinocampheylmethoxyborane, which in turn reacts with an allyl or crotyl Grignard reagent to give B-allyldiisopinocampheylborane .

Biochemical Pathways

The hydroboration process catalyzed by Diisopinocampheylborane affects the biochemical pathway of alkene conversion into alcohols . This process results in the formation of chiral secondary alcohols, which are important building blocks in various biochemical pathways .

Pharmacokinetics

It is known that the compound is sensitive to water and air, and is often generated in situ and used as a solution . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

The primary result of Diisopinocampheylborane’s action is the formation of chiral secondary alcohols . These alcohols are formed with high enantioselectivity, meaning that they predominantly exist in one chiral form . This is particularly useful in the field of asymmetric synthesis, where the goal is to produce compounds with a specific chirality .

Action Environment

The action of Diisopinocampheylborane is influenced by environmental factors such as temperature and pH . The compound is sensitive to water and air, and its reactivity can be affected by these factors . Additionally, the hydroboration process catalyzed by Diisopinocampheylborane is known to proceed with high enantioselectivity, which can be influenced by the steric environment of the alkene .

Eigenschaften

InChI |

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQAQJSAYDDROO-NAVXHOJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of Diisopinocampheylborane?

A1: Diisopinocampheylborane has the molecular formula C20H35B and a molecular weight of 298.3 g/mol.

Q2: Are there any notable spectroscopic data available for Diisopinocampheylborane?

A2: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (1H, 13C, 11B) would be crucial for characterizing the structure and purity of (+)-Ipc2BH.

Q3: Is Diisopinocampheylborane sensitive to air and moisture? How should it be handled?

A3: Like many organoborane reagents, (+)-Ipc2BH is moisture-sensitive and decomposes upon exposure to air. [] It should be handled under inert atmosphere (nitrogen or argon) using standard air-free techniques.

Q4: What solvents are suitable for reactions involving Diisopinocampheylborane?

A4: (+)-Ipc2BH is commonly used in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane. [, ] The choice of solvent can influence the reaction rate and selectivity.

Q5: What makes Diisopinocampheylborane a valuable reagent in organic synthesis?

A5: (+)-Ipc2BH is primarily valued for its ability to facilitate asymmetric hydroboration reactions, leading to the formation of chiral alcohols, amines, and other valuable building blocks with high enantiomeric purity. [, ]

Q6: What types of olefins react efficiently with Diisopinocampheylborane in asymmetric hydroboration?

A6: (+)-Ipc2BH exhibits excellent enantioselectivity in the hydroboration of cis-alkenes. [] The degree of asymmetric induction varies depending on the alkene's structure, with cis-2-butene notably yielding 2-butanol with over 98% ee. []

Q7: Can Diisopinocampheylborane be used for asymmetric hydroboration of heterocyclic olefins?

A7: Yes, (+)-Ipc2BH has been successfully employed for the asymmetric hydroboration of various heterocyclic olefins, including dihydrofurans, dihydrothiophenes, and dihydropyrans, leading to the formation of chiral heterocyclic alcohols with high enantiomeric purity. [, ]

Q8: Beyond hydroboration, are there other applications where Diisopinocampheylborane proves useful?

A8: (+)-Ipc2BH has also found applications in:

- Asymmetric allylboration: It reacts with aldehydes to yield chiral homoallylic alcohols with high enantiomeric excess, particularly at low temperatures. [, , ]

- Reductive Aldol Reactions: It facilitates the enantio- and diastereoselective synthesis of syn-β-hydroxy-α-alkenyl carboxamides. []

- Synthesis of Boronated Amino Acids: It enables the direct hydroboration of alkene-containing hydantoins, serving as precursors to boronated amino acids. []

- Enantioselective Fluoroallylboration: B-(3,3-difluoroallyl)diisopinocampheylborane, a derivative, reacts with aldehydes to yield chiral 2,2-gem-difluorinated homoallylic alcohols with high enantioselectivity. [, ]

Q9: How does the chiral nature of Diisopinocampheylborane influence its reactivity?

A9: The two chiral isopinocampheyl groups in (+)-Ipc2BH create a sterically hindered environment around the boron atom. This chirality is crucial for the high enantioselectivity observed in reactions involving (+)-Ipc2BH, as it effectively differentiates between the two faces of a prochiral substrate.

Q10: Have any modifications been made to the structure of Diisopinocampheylborane to alter its reactivity or selectivity?

A10: Yes, researchers have explored modifications to the (+)-Ipc2BH structure. For instance, replacing one isopinocampheyl group with a phenoxy group yielded B-phenoxydiisopinocampheylborane, which exhibits different reducing characteristics compared to the parent (+)-Ipc2BH. [, ] Similarly, B-(cycloalk-2-enyl)diisopinocampheylboranes, prepared via asymmetric hydroboration of cycloalka-1,3-dienes, have been successfully employed in asymmetric allylborations. []

Q11: Does the enantiomeric purity of the starting α-pinene affect the enantioselectivity of reactions with Diisopinocampheylborane?

A11: Yes, the enantiomeric purity of the α-pinene used to synthesize (+)-Ipc2BH directly influences the enantiomeric purity of the reagent itself, and consequently, the enantiomeric excess of the products formed in subsequent reactions. [, ] Higher enantiomeric purity of α-pinene generally results in higher enantioselectivity in reactions involving (+)-Ipc2BH.

Q12: What is known about the long-term stability of Diisopinocampheylborane?

A12: While the abstracts provided don't explicitly address long-term stability, it's generally understood that organoborane reagents like (+)-Ipc2BH are best used freshly prepared or stored under inert atmosphere to prevent decomposition.

Q13: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of Diisopinocampheylborane?

A13: The provided research focuses primarily on the synthetic applications of (+)-Ipc2BH and doesn't delve into specific formulation strategies.

Q14: Have computational methods been used to study the reactions of Diisopinocampheylborane?

A14: Yes, DFT (Density Functional Theory) calculations have been employed to investigate the mechanism and enantioselectivity of reactions involving (+)-Ipc2BH. For instance, DFT studies have elucidated the transition states involved in the enantioselective electrophilic cyanation of boron enolates derived from (+)-Ipc2BH. []

Q15: What are the safety considerations when working with Diisopinocampheylborane?

A15: As with all chemicals, appropriate safety precautions should be taken when handling (+)-Ipc2BH. It's crucial to consult the material safety data sheet (MSDS) before handling. Given its moisture sensitivity, contact with water should be avoided, as it can lead to the release of flammable hydrogen gas.

Q16: Are there alternative reagents to Diisopinocampheylborane for achieving similar asymmetric transformations?

A16: Yes, other chiral hydroborating agents, often derived from terpenes like limonene (LimBH) or longifolene (LgF2BH), have been developed for asymmetric hydroboration. [] The choice of reagent depends on the specific substrate and desired stereochemical outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

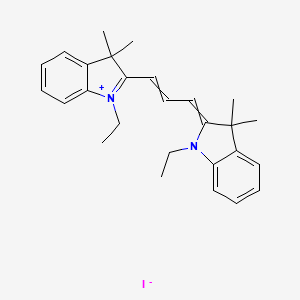

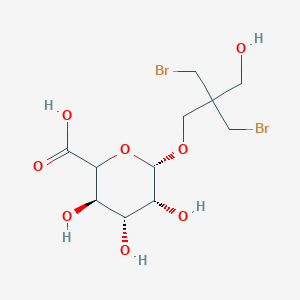

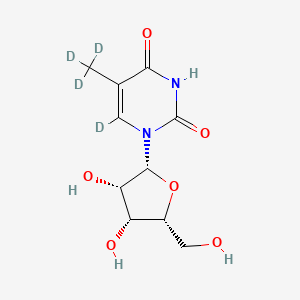

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)